trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid

Lipophilicity logP fluorine substitution

Trans-3-hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid (C₁₂H₁₁F₃O₃, MW 260.21 g/mol) is a conformationally restricted cyclobutane building block featuring a stereodefined trans relationship between the carboxylic acid and the hydroxyl-bearing C-3 position, with a 4-(trifluoromethyl)phenyl substituent. The compound belongs to the class of 1,3-disubstituted cyclobutane carboxylic acids increasingly employed in drug discovery for their ability to impose conformational rigidity, modulate physicochemical properties (pKa, logP), and enhance metabolic stability compared to flexible-chain or non-fluorinated analogs.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
Cat. No. B13062763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1C(CC1(C2=CC=C(C=C2)C(F)(F)F)O)C(=O)O
InChIInChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)11(18)5-7(6-11)10(16)17/h1-4,7,18H,5-6H2,(H,16,17)
InChIKeyBOQOZYNAJYMYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid: A Fluorinated Cyclobutane Building Block for Medicinal Chemistry Procurement


Trans-3-hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid (C₁₂H₁₁F₃O₃, MW 260.21 g/mol) is a conformationally restricted cyclobutane building block featuring a stereodefined trans relationship between the carboxylic acid and the hydroxyl-bearing C-3 position, with a 4-(trifluoromethyl)phenyl substituent . The compound belongs to the class of 1,3-disubstituted cyclobutane carboxylic acids increasingly employed in drug discovery for their ability to impose conformational rigidity, modulate physicochemical properties (pKa, logP), and enhance metabolic stability compared to flexible-chain or non-fluorinated analogs [1][2].

Why Generic Substitution of trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid Fails for Scientific Selection


In-class cyclobutane building blocks are not interchangeable because subtle structural variations—including stereochemistry (cis vs. trans), fluoroalkyl pattern (CF₃ vs. CHF₂ vs. CH₂F vs. non-fluorinated), and aryl substitution—produce measurable differences in lipophilicity, acidity, and metabolic stability that directly impact downstream biological performance. For example, replacing the 4-trifluoromethylphenyl group with a non-fluorinated phenyl reduces logP by approximately 0.6–0.9 units ; switching from a trans to a cis configuration alters the spatial presentation of the carboxylic acid and hydroxyl groups, affecting target binding and pharmacokinetics [1]; and using the incorrect fluoroalkyl substitution can compromise metabolic stability compared to CF₃-containing analogs [2]. Generic substitution without quantitative verification therefore risks procurement of a building block with unintended physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid vs. Closest Analogs


Lipophilicity Comparison: 4-Trifluoromethylphenyl Substituent vs. Non-Fluorinated Phenyl and CF₃-only Analogs

The 4-(trifluoromethyl)phenyl substituent on the target compound confers significantly higher lipophilicity compared to both its non-fluorinated phenyl analog and the simpler CF₃-HBCA analog. The estimated XLogP3 for a close structural isomer (3-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid) is 2.0 [1]. In contrast, the non-fluorinated phenyl analog (3-hydroxy-3-phenylcyclobutanecarboxylic acid) has a measured logP of 1.37 , and the CF₃-only analog (3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, CF₃-HBCA) has a logP of 0.7744 . This represents approximately a 0.63-unit increase over the phenyl analog and a 1.23-unit increase over the CF₃-only analog, reflecting the additive lipophilic contributions of the aryl ring and the trifluoromethyl group.

Lipophilicity logP fluorine substitution medicinal chemistry physicochemical properties

Metabolic Stability: CF₃-Cyclobutane Scaffold vs. tert-Butyl Group Replacement

The 1,3-disubstituted cyclobutane scaffold bearing a trifluoromethyl group has been evaluated as a metabolically more stable replacement for the tert-butyl group. Head-to-head intrinsic clearance (CLint) measurements in model compounds show that incorporating a CF₃-cyclobutane moiety reduced CLint from 16 to 11 μg min⁻¹ μL⁻¹ in compound series 37/39, and from 107 to 57 in the Tebutam pair 50/57 [1]. Although direct CLint data for the specific target compound is not available, the CF₃-cyclobutane core is the same pharmacophore responsible for the observed metabolic stabilization in these validated systems.

Metabolic stability intrinsic clearance CF₃-cyclobutane tert-butyl isostere drug metabolism

Conformational Restriction: trans-Cyclobutane Core vs. Flexible-Chain γ-Hydroxybutyric Acid Analogs

The trans-cyclobutane ring in the target compound acts as a conformationally restricted bioisostere of flexible γ-hydroxybutyric acid (GHB) and γ-aminobutyric acid (GABA) derivatives. The cyclobutane core reduces the number of rotatable bonds and locks the relative orientation of the carboxylic acid and hydroxyl groups, decreasing the entropic penalty upon target binding and potentially improving selectivity [1][2]. While flexible-chain analogs may adopt multiple low-energy conformations in solution, the trans-cyclobutane isomer constrains the dihedral angle between the carboxylic acid and the C-3 substituent to approximately 120° in the puckered conformation, providing a pre-organized pharmacophore that can reduce off-target interactions associated with conformational flexibility [2].

Conformational restriction cyclobutane scaffold drug design entropy penalty selectivity

Procurement-Relevant Purity Specification: 95% Baseline vs. Higher-Purity Competitor Lots

The commercially available lot of the target compound from a verified supplier is specified at 95% purity (CAS 1812175-30-6) . While a structurally related analog (cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, CAS 1690177-86-6) is also listed at 95% purity , the trans aryl-substituted target compound offers a distinct combination of stereochemistry and substitution pattern not available in the cis-CF₃-only analog. For procurement purposes, the 95% purity specification provides a baseline for batch-to-batch reproducibility, which is essential for downstream synthetic transformations where impurities above 5% may interfere with coupling reactions or generate off-target byproducts.

Purity quality control procurement building block synthesis reproducibility

Best-Fit Application Scenarios for trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for CNS or Intracellular Targets

When a lead series exhibits insufficient membrane permeability or hydrophobic pocket occupancy, the target compound's elevated logP (estimated ~2.0 vs. 1.37 for non-fluorinated phenyl analogs) provides a quantifiable lipophilicity boost of approximately 0.6 logP units . This makes it suitable for programs targeting GPCRs, ion channels, or intracellular enzymes where passive diffusion across lipid bilayers is rate-limiting. The trans configuration ensures the carboxylic acid is oriented for optimal hydrogen bonding while the aryl-CF₃ substituent occupies the hydrophobic sub-pocket.

Replacement of Metabolically Labile tert-Butyl or Flexible Alkyl Groups in Drug Candidates

For lead compounds containing tert-butyl groups that undergo rapid CYP450-mediated oxidation, the CF₃-cyclobutane scaffold has demonstrated a 31–47% reduction in intrinsic clearance in validated model systems [1]. The target compound can serve as a direct building block for synthesizing analogs where the tert-butyl group is replaced by the trans-3-hydroxy-3-(4-trifluoromethylphenyl)cyclobutane carboxylic acid moiety, with the hydroxyl and carboxylic acid functionalities providing handles for further derivatization into amides, esters, or heterocycles.

Conformationally Restricted GABA/GHB Mimetic Design for Neuroscience Targets

The trans-cyclobutane core locks the carboxylic acid and hydroxyl groups in a defined spatial relationship (dihedral angle ~120°), mimicking the bioactive conformation of γ-hydroxybutyric acid (GHB) or γ-aminobutyric acid (GABA) while eliminating the conformational flexibility that can lead to off-target receptor activation [2][3]. The 4-trifluoromethylphenyl substituent adds a hydrophobic anchor that can be exploited for additional binding interactions not present in simpler cyclobutane amino/hydroxy acid analogs. This scenario is relevant for GABA_B receptor modulators, GHB receptor ligands, or other CNS targets where conformational restriction has been shown to improve subtype selectivity [3].

Diversity-Oriented Synthesis Libraries Requiring Fluorinated Cyclobutane Scaffolds with Synthetic Handles

The compound's two orthogonal functional groups (carboxylic acid and tertiary hydroxyl) enable sequential derivatization: the carboxylic acid can be coupled via amide bond formation or esterification, while the tertiary hydroxyl can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement [4]. The trans stereochemistry ensures that the two functional groups project to opposite faces of the cyclobutane ring, facilitating the construction of libraries with defined three-dimensional geometry. The 95% purity specification is adequate for parallel synthesis where small amounts of impurities are removed during purification of final compounds.

Quote Request

Request a Quote for trans-3-Hydroxy-3-(4-(trifluoromethyl)phenyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.